

Tigloylgomisin P natural source and isolation.

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Compound of Interest

Compound Name: *Tigloylgomisin P*

Cat. No.: *B15563231*

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An In-depth Technical Guide on the Natural Source and Isolation of **Tigloylgomisin P**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigloylgomisin P is a bioactive dibenzocyclooctadiene lignan naturally occurring in the plant kingdom. This document provides a comprehensive technical overview of its natural source, detailed isolation protocols, and relevant quantitative data. Furthermore, a proposed signaling pathway for its biological activity is visualized to aid in understanding its mechanism of action.

Natural Source

The primary and exclusive natural source of **Tigloylgomisin P** identified to date is the fruit of *Schisandra chinensis* (Turcz.) Baill., a plant belonging to the Schisandraceae family. This woody vine is native to East Asia and its berries, often referred to as "five-flavor berries," have a long history of use in traditional medicine. **Tigloylgomisin P** is one of many lignans isolated from this plant, contributing to its diverse pharmacological profile.

Quantitative Data

While specific yield data for the isolation of **Tigloylgomisin P** is not readily available in the public domain, the following table summarizes the content of other major lignans from *Schisandra chinensis*, providing a comparative context for the abundance of these compounds.

Lignan	Plant Part	Extraction/Analysis Method	Reported Content/Yield	Reference
Schisandrin	Fruits	HPLC-DAD	771.8 mg / 100 g dry weight	[Korean J. Plant Res. (2015)]
Gomisin N	Fruits	HPLC-DAD	420.5 mg / 100 g dry weight	[Korean J. Plant Res. (2015)]
Gomisin A	Fruits	HPLC-DAD	Not specified	[Korean J. Plant Res. (2015)]
Deoxyschisandrin	Fruits	HPLC-DAD	Not specified	[Korean J. Plant Res. (2015)]
γ -Schisandrin	Fruits	HPLC-DAD	Not specified	[Korean J. Plant Res. (2015)]
Schisandrin C	Fruits	HPLC-DAD	Not specified	[Korean J. Plant Res. (2015)]

Experimental Protocols: Isolation and Purification of Tigloylgomisin P

The isolation of **Tigloylgomisin P** follows a general methodology for the separation of dibenzocyclooctadiene lignans from *Schisandra chinensis*. The following is a detailed, multi-step protocol synthesized from various reported procedures for isolating this class of compounds.

1. Plant Material and Extraction

- Starting Material: Dried and powdered fruits of *Schisandra chinensis*.
- Extraction Solvent: 95% Ethanol or Methanol.
- Procedure:
 - Macerate the powdered plant material in the extraction solvent (ratio of 1:10 w/v) at room temperature for 24-48 hours with occasional stirring.

- Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
- Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Fractionation of the Crude Extract

- Procedure:
 - Suspend the crude extract in water.
 - Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The lignan fraction, including **Tigloylgomisin P**, is typically enriched in the chloroform and ethyl acetate fractions.
 - Concentrate the desired fractions to dryness.

3. Chromatographic Purification

A series of chromatographic steps are essential for the isolation of pure **Tigloylgomisin P**.

- Step 1: Silica Gel Column Chromatography
 - Stationary Phase: Silica gel (100-200 mesh).
 - Mobile Phase: A gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).
 - Procedure: Apply the concentrated chloroform or ethyl acetate fraction to the column and elute with the solvent gradient. Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar R_f values.
- Step 2: Sephadex LH-20 Column Chromatography
 - Stationary Phase: Sephadex LH-20.
 - Mobile Phase: Methanol or a mixture of chloroform and methanol (e.g., 1:1).

- Procedure: Further purify the fractions obtained from the silica gel column to separate compounds based on their molecular size.
- Step 3: Octadecylsilyl (ODS) Column Chromatography
 - Stationary Phase: ODS (C18 reversed-phase silica gel).
 - Mobile Phase: A gradient of methanol and water or acetonitrile and water.
 - Procedure: This reversed-phase chromatography step is crucial for separating the complex mixture of lignans.
- Step 4: Preparative High-Performance Liquid Chromatography (HPLC)
 - Stationary Phase: C18 HPLC column.
 - Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
 - Procedure: The final purification of **Tigloylgomisin P** is achieved using preparative HPLC to yield the pure compound. The purity of the isolated compound should be confirmed by analytical HPLC.

4. Structure Elucidation

The structure of the isolated **Tigloylgomisin P** is confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

- ^1H -NMR and ^{13}C -NMR: Provide detailed information about the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.

The following table presents the expected ^1H and ^{13}C NMR spectroscopic data for **Tigloylgomisin P** based on its known structure.

Position	¹³ C Chemical Shift (δ)	¹ H Chemical Shift (δ, multiplicity, J in Hz)
Aglycone		
1	~125.0	~6.5 (s)
2	~140.0	
3	~150.0	
4	~110.0	
5a	~100.0	~5.9 (d, 1.5), ~5.9 (d, 1.5)
6	~40.0	~2.5 (m)
7	~35.0	~1.2 (d, 7.0)
8	~25.0	~2.0 (m)
9	~30.0	~2.4 (m), ~1.8 (m)
10	~128.0	~6.6 (s)
11	~142.0	
12	~152.0	
13	~112.0	
1-OCH ₃	~56.0	~3.8 (s)
2-OCH ₃	~60.0	~3.9 (s)
3-OCH ₃	~60.0	~3.7 (s)
12-OCH ₃	~60.0	~3.6 (s)
Tigloyl Moiety		
1'	~168.0	
2'	~128.0	
3'	~138.0	
4'	~14.0	~1.8 (d, 7.0)

5'

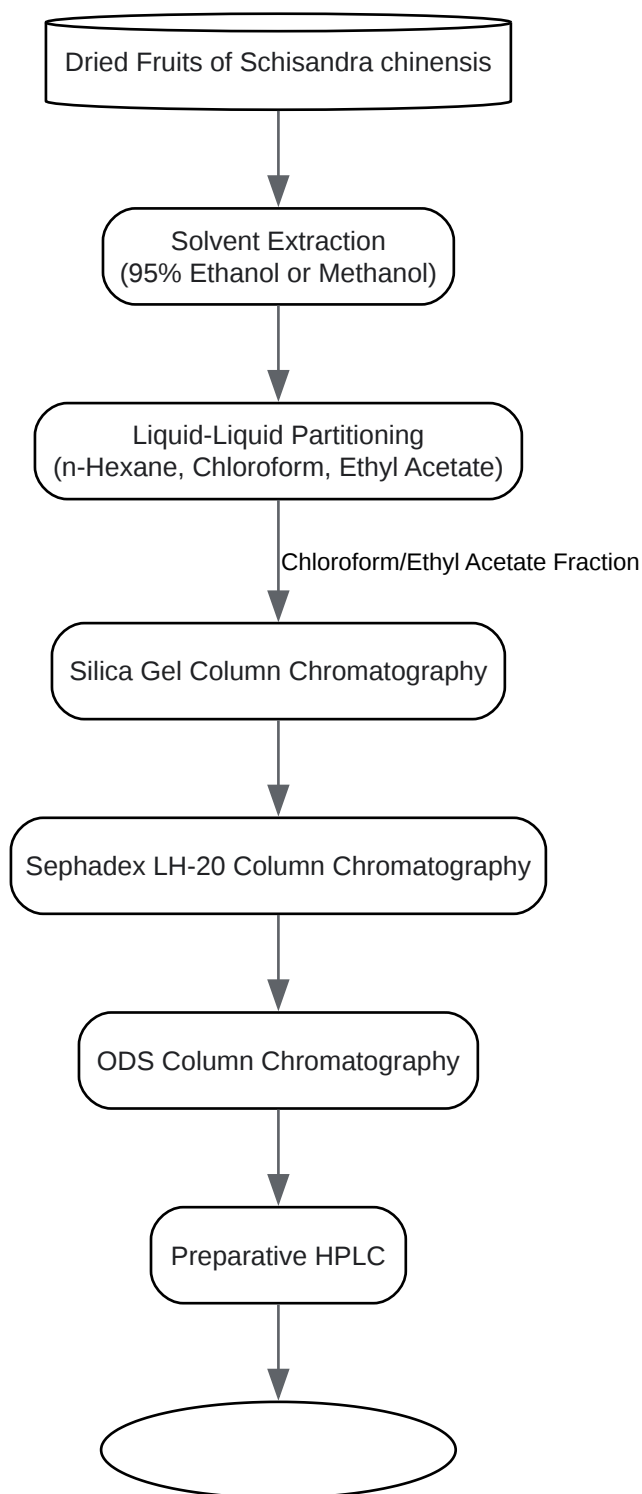
~12.0

~1.8 (s)

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used.

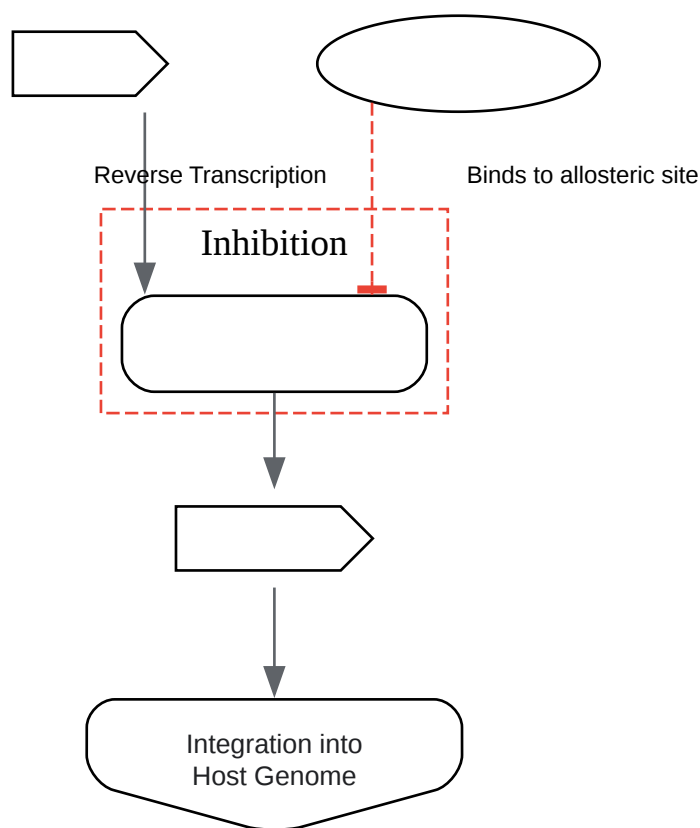
Mandatory Visualization

The following diagrams illustrate the experimental workflow for the isolation of **Tigloylgomisin P** and a proposed signaling pathway for its anti-HIV activity.



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Caption: Experimental workflow for the isolation of **Tigloylgomisin P**.



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Caption: Proposed anti-HIV mechanism of **Tigloylgomisin P**.

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